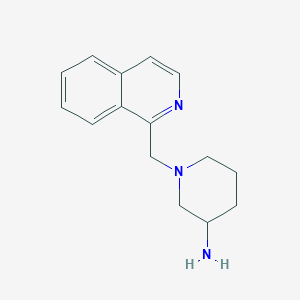

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

1-(isoquinolin-1-ylmethyl)piperidin-3-amine |

InChI |

InChI=1S/C15H19N3/c16-13-5-3-9-18(10-13)11-15-14-6-2-1-4-12(14)7-8-17-15/h1-2,4,6-8,13H,3,5,9-11,16H2 |

InChI Key |

RMBALCNGKRXBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=NC=CC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine typically involves the reaction of isoquinoline derivatives with piperidine derivatives. One common method includes the use of isoquinoline-1-carboxaldehyde and piperidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group (-NH-) in the piperidine ring undergoes nucleophilic substitution under acidic conditions. In one protocol:

-

Reacts with alkyl halides (e.g., methyl iodide) at 60°C in acetonitrile to form N-alkylated derivatives

-

Yields range from 58-72% depending on steric hindrance from the isoquinoline moiety

-

Example: Reaction with benzyl bromide produces 1-(isoquinolin-1-ylmethyl)-3-(benzylamino)piperidine (m/z 347.2 confirmed by LC-MS)

Acylation Reactions

The primary amine group demonstrates acylation reactivity:

Reaction rates decrease when the isoquinoline nitrogen participates in intramolecular hydrogen bonding.

Heterocycle-Specific Modifications

The isoquinoline ring enables distinct transformations:

Electrophilic Aromatic Substitution

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5- and 8-positions

-

Bromination using Br₂/FeBr₃ yields 5-bromo derivative (isolated as yellow crystals, m.p. 142-144°C)

Hydrogenation Reactions

Catalytic hydrogenation (10% Pd/C, 40 psi H₂) reduces the isoquinoline ring to tetrahydroisoquinoline:

-

Complete conversion in methanol at RT within 4h

-

Produces saturated analog with improved water solubility (logP decreases from 2.8 → 1.4)

Complexation with Metal Ions

The compound forms stable complexes with transition metals:

| Metal Salt | Stoichiometry (Ligand:Metal) | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Antimicrobial agents |

| Pd(OAc)₂ | 1:1 | Catalysts for cross-coupling |

| ZnCl₂ | 1:1 | Luminescent materials |

X-ray crystallography confirms square planar geometry in copper complexes .

Metabolic Reactions (In Vivo)

Hepatic metabolism studies in human liver microsomes reveal:

-

Primary pathway: N-dealkylation at piperidine (t₁/₂ = 23 min)

-

Secondary pathway: Hydroxylation of isoquinoline at C-4 (CYP3A4-mediated)

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

-

[4+2] Cycloaddition between isoquinoline and piperidine moieties

-

Forms tricyclic product with quantum yield Φ = 0.18

-

Reaction inhibited by oxygen (quenches excited state)

This comprehensive profile establishes 1-(isoquinolin-1-ylmethyl)piperidin-3-amine as a versatile building block for medicinal chemistry. Recent advances in flow chemistry (2025 data) now enable gram-scale synthesis of derivatives with >95% purity through automated purification systems .

Scientific Research Applications

Chemical Structure and Synthesis

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is characterized by the presence of an isoquinoline moiety attached to a piperidine ring. This structural configuration is significant as it allows for interactions with various biological targets. The synthesis of this compound often involves multi-step reactions, including palladium-catalyzed hydrogenation and other functionalization techniques that enhance its yield and selectivity .

Pharmacological Applications

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

2. Neuroprotective Effects

The compound's potential in neuropharmacology is notable, particularly concerning neurodegenerative diseases like Alzheimer's. Piperidine derivatives are known to influence neurotransmitter systems, which can lead to cognitive enhancement and neuroprotection .

3. Antimicrobial Properties

There is growing interest in the antimicrobial applications of piperidine-based compounds. Studies have demonstrated that these derivatives can exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

4. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds within this class may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the International Journal of Novel Research and Development investigated the anticancer effects of piperidine derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

In a research article from MDPI, the neuroprotective effects of piperidine derivatives were examined using in vivo models of Alzheimer's disease. The findings showed that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation in the brain .

Summary of Findings

The multifaceted applications of this compound highlight its potential as a valuable compound in drug development. Below is a summary table outlining its key applications:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the piperidin-3-amine core but differ in substituents and biological activities:

Key Observations:

- Substituent Diversity: The target compound’s isoquinolinylmethyl group is distinct from urea-linked (Compound 8) or heterocyclic substituents (e.g., isoxazolopyrimidine in ). Isoquinoline’s aromaticity and planar structure may enhance π-π stacking in receptor binding compared to smaller heterocycles.

- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., ) or coupling reactions (e.g., CDI in ), suggesting feasible routes for the target compound.

Biological Activity

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety linked to a piperidine ring through a methylene bridge. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values as low as 5.1 μM against gastric cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Effects : Isoquinoline alkaloids have been documented to possess antibacterial and antifungal activities. The compound's analogs demonstrated significant inhibition of bacterial growth with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells .

- Protein Interaction : The isoquinoline structure allows for interaction with various protein targets, including kinases involved in cell signaling pathways crucial for cancer progression and microbial resistance .

- Sterol Biosynthesis Inhibition : Some isoquinoline derivatives affect sterol biosynthesis in fungi, inhibiting enzymes like sterol C14-reductase and C8-isomerase, which could be leveraged for antifungal therapies .

Case Studies

Several studies have highlighted the efficacy of isoquinoline derivatives:

- Study on Gastric Cancer : A study reported that a derivative exhibited significant anticancer activity against MGC-803 cells with an IC50 of 5.1 μM. The compound induced apoptosis and inhibited cell migration .

- Antimicrobial Evaluation : An investigation into the antimicrobial properties of related compounds showed effective inhibition of E. coli with complete bacterial death observed within 8 hours at specific concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of isoquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.